molecular formula C15H15FN2O B5611883 N-[4-(dimethylamino)phenyl]-4-fluorobenzamide

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide

Cat. No.: B5611883
M. Wt: 258.29 g/mol
InChI Key: PJVYSPOVLUAWJH-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(dimethylamino)aniline. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-4-chlorobenzamide
  • N-[4-(dimethylamino)phenyl]-4-bromobenzamide
  • N-[4-(dimethylamino)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various applications .

Biological Activity

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and imaging applications. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N2_{2}O
  • Molecular Weight : 234.26 g/mol
  • IUPAC Name : this compound

This compound features a fluorine atom at the para position of the benzamide moiety, which is significant for its biological activity.

This compound has been studied for its interactions with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, potentially increasing cell membrane permeability. The fluorine atom may influence the compound's binding affinity to target proteins, enhancing its pharmacological profile.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it showed significant activity against non-small cell lung cancer (NSCLC) cells by targeting key signaling pathways involved in tumor growth and metastasis.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis
MCF-7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.8Inhibition of proliferation

Imaging Applications

In addition to its anticancer properties, this compound has been explored as a molecular probe for positron emission tomography (PET) imaging, particularly in malignant melanoma. A recent study synthesized an 18F-labeled derivative of this compound, demonstrating high contrast in PET imaging of melanoma tumors in preclinical models.

Table 2: PET Imaging Characteristics of 18F-labeled this compound

ParameterValue
Uptake in Tumor (SUVmax)5.2
Background Uptake (SUVmean)1.2
Tumor-to-Background Ratio4.3

Case Studies

  • Case Study on NSCLC : In a study involving A549 cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. The study concluded that the compound effectively targets the NEK4 pathway, which is critical for NSCLC progression.
  • Imaging Study in Melanoma : A preclinical trial using the 18F-labeled version of the compound showed that it could effectively differentiate between malignant and benign tissues in melanoma models, suggesting its potential utility as a diagnostic tool.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(2)14-9-7-13(8-10-14)17-15(19)11-3-5-12(16)6-4-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVYSPOVLUAWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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